molecular formula C12H7BrClN3 B1447789 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine CAS No. 1313014-17-3

8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B1447789
CAS No.: 1313014-17-3
M. Wt: 308.56 g/mol
InChI Key: OYXVDHMEXYJBPG-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of bromine, chlorine, and phenyl groups in its structure makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylimidazo[1,2-b]pyridazine with bromine and chlorine reagents. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its chemical behavior and biological activity.

Biological Activity

Overview

8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family, which has garnered attention for its diverse biological activities. This compound is characterized by the presence of bromine and chlorine substituents, which significantly influence its pharmacological properties. Research has indicated its potential in various therapeutic areas, including oncology and infectious diseases.

The chemical structure of this compound allows it to engage in several chemical reactions, making it a versatile scaffold in medicinal chemistry. Key reactions include:

  • Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups.
  • Oxidation and Reduction : The compound can undergo redox reactions to form various derivatives.
  • Coupling Reactions : It can participate in coupling to create more complex structures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction often leads to the inhibition of their activity, which is crucial for therapeutic effects. For instance, it has been shown to inhibit FLT3 kinase, a significant target in acute myeloid leukemia (AML) treatment, demonstrating IC50 values as low as 1 nM against resistant FLT3 mutations .

Anticancer Activity

Research has highlighted the compound's effectiveness against various cancer cell lines. In vitro studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibit potent antiproliferative effects. For example, compounds derived from this scaffold have shown significant activity against FLT3-ITD-positive AML cells .

Antifungal Activity

This compound has also been evaluated for its antifungal properties. In comparative studies against established antifungals like itraconazole, it exhibited superior efficacy against certain fungal strains associated with eumycetoma .

Antimicrobial Activity

The compound's structure allows it to possess antimicrobial properties as well. It has been tested against various bacterial strains and shown promising results, indicating potential applications in treating bacterial infections .

Study on FLT3 Kinase Inhibition

A significant study focused on the inhibition of FLT3 kinase involved synthesizing several imidazo[1,2-b]pyridazine derivatives. Among these, one compound demonstrated remarkable potency against both FLT3-ITD and FLT3-D835Y mutants with IC50 values of 4 nM and 1 nM respectively . This highlights the compound's potential as a targeted therapy for AML.

Antifungal Efficacy

In a comparative analysis of antifungal agents, this compound showed enhanced activity against M. mycetomatis compared to traditional treatments like amphotericin B. The study emphasized the need for developing new antifungal therapies based on this scaffold due to its favorable safety profile and efficacy .

Summary Table of Biological Activities

Activity Type Target IC50/Effectiveness Reference
AnticancerFLT3 Kinase1 nM (FLT3-D835Y)
AntifungalM. mycetomatisSuperior to itraconazole
AntimicrobialVarious bacterial strainsEffective against S. aureus

Properties

IUPAC Name

8-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-9-6-11(14)16-17-7-10(15-12(9)17)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXVDHMEXYJBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C(=CC(=N3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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